2-(2,4-difluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
Description
2-(2,4-Difluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a synthetic small molecule characterized by a piperidine core substituted with a 1,8-naphthyridine heterocycle and a 2,4-difluorophenyl-acetyl group. This compound is likely explored in oncology or antiviral research, as naphthyridine derivatives are known for their activity in these domains.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c22-17-5-3-16(18(23)13-17)12-20(27)26-10-7-14(8-11-26)19-6-4-15-2-1-9-24-21(15)25-19/h1-6,9,13-14H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXDOGOMZDVWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and functional distinctions:
Key Structural and Functional Differences
Heterocyclic Core Variations
- 1,8-Naphthyridine vs. Pyrazole (V001-7046): The target compound’s 1,8-naphthyridine core enables π-π stacking interactions with kinase ATP-binding sites, whereas V001-7046’s pyrazole group may favor hydrophobic interactions with GPCRs (e.g., cannabinoid receptors) .
- Triazole () : The triazole-containing analog lacks the piperidine-naphthyridine scaffold, shifting its application toward antifungal activity via cytochrome P450 inhibition .
Fluorophenyl Substitution Patterns
- 2,4-Difluorophenyl vs.
- 2,6-Difluorophenyl (V001-7046) : This substitution pattern may reduce off-target interactions compared to 2,4-difluorophenyl due to altered spatial orientation .
Pharmacokinetic Implications
- Methylpiperazine (C25H33FN4O) : The methylpiperazine group in the analog from improves aqueous solubility, a critical factor for CNS-targeting drugs, whereas the naphthyridine-based compound may exhibit higher tissue penetration due to lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
